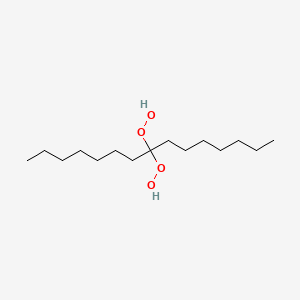
8,8-Dihydroperoxypentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dihydroperoxypentadecane is an organic peroxide compound characterized by the presence of two hydroperoxy groups attached to the eighth carbon of a pentadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dihydroperoxypentadecane typically involves the hydroperoxidation of pentadecane. This can be achieved through the reaction of pentadecane with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroperoxide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8,8-Dihydroperoxypentadecane can undergo various chemical reactions, including:
Oxidation: The hydroperoxy groups can be further oxidized to form more complex peroxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy groups can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroperoxy groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of more complex peroxides or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pentadecane derivatives.
Scientific Research Applications
8,8-Dihydroperoxypentadecane has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: Studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 8,8-Dihydroperoxypentadecane primarily involves the generation of free radicals through the homolytic cleavage of the hydroperoxy groups. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
8-Oxo-2’-deoxyguanosine: An oxidized derivative of deoxyguanosine, commonly used as a biomarker for oxidative stress.
8-Hydroxyquinoline: Known for its wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness: 8,8-Dihydroperoxypentadecane is unique due to its specific structure and the presence of two hydroperoxy groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to generate free radicals makes it particularly valuable in polymerization and oxidative processes.
Properties
CAS No. |
618067-98-4 |
|---|---|
Molecular Formula |
C15H32O4 |
Molecular Weight |
276.41 g/mol |
IUPAC Name |
8,8-dihydroperoxypentadecane |
InChI |
InChI=1S/C15H32O4/c1-3-5-7-9-11-13-15(18-16,19-17)14-12-10-8-6-4-2/h16-17H,3-14H2,1-2H3 |
InChI Key |
PJIHIKIPNVKBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCCC)(OO)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
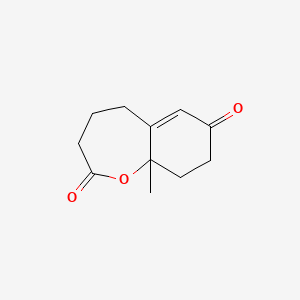
![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
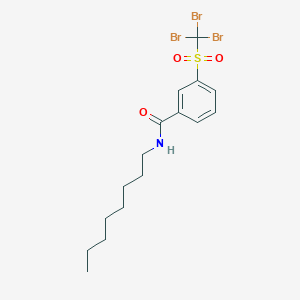
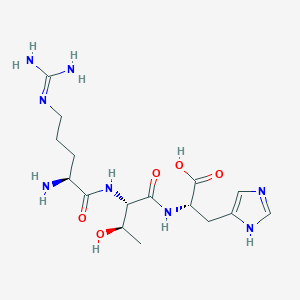
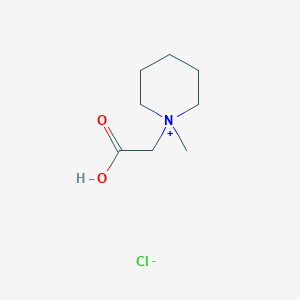
![2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B12570946.png)

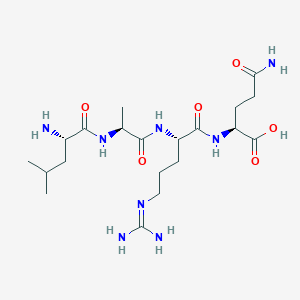
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)

![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
